11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile
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Description
11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile is a useful research compound. Its molecular formula is C23H21N7O2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N6O, with a molecular weight of approximately 378.43 g/mol. Its unique structure features a spiro configuration involving an indole and a piperidine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural characteristics often exhibit a range of biological activities including:
- Antimicrobial Activity : Indoles are known for their antibacterial and antifungal properties. The presence of the piperidine ring may enhance these effects by interacting with microbial cell membranes.
- Anticancer Potential : Several indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Compounds like this one may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases or psychiatric disorders.
Antimicrobial Activity
A study exploring the antimicrobial effects of various indole derivatives found that those with piperidine substitutions exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.
Compound | Activity | Mechanism |
---|---|---|
Indole A | Moderate | Cell wall disruption |
Indole B | High | Inhibition of DNA synthesis |
11'-Methoxy Compound | Pending | TBD |
Anticancer Studies
In vitro assays have demonstrated that similar indole derivatives can inhibit the growth of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis |
A549 | 20 | Cell cycle arrest |
Neuropharmacological Investigations
The compound's potential neuroactive properties were evaluated in rodent models. Preliminary results suggest it may enhance cognitive function and exhibit anxiolytic effects through modulation of serotonin receptors.
Case Studies
One notable case study involved the synthesis and evaluation of similar compounds where researchers reported significant reductions in tumor size in xenograft models treated with indole derivatives.
Properties
Molecular Formula |
C23H21N7O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile |
InChI |
InChI=1S/C23H21N7O2/c1-32-17-11-13-14(12-24)21(30-9-5-2-6-10-30)27-20-18(13)19(26-17)28-23(29-20)15-7-3-4-8-16(15)25-22(23)31/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,25,31)(H,26,28)(H,27,29) |
InChI Key |
LTHWZJOHUVSGBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C3C(=C1)C(=C(N=C3NC4(N2)C5=CC=CC=C5NC4=O)N6CCCCC6)C#N |
Origin of Product |
United States |
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